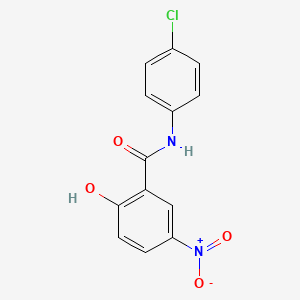

N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-8-1-3-9(4-2-8)15-13(18)11-7-10(16(19)20)5-6-12(11)17/h1-7,17H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYKTFABNOULII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877377 | |

| Record name | Salicylanilide, 4'-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6490-98-8 | |

| Record name | 4′-Chloro-2-Hydroxy-5-nitrobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6490-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylanilide, 4'-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF BV-13 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylanilide, 4'-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of N 4 Chlorophenyl 2 Hydroxy 5 Nitrobenzamide Analogues

General Synthetic Pathways to N-Substituted Benzamide (B126) Structures

The construction of the N-substituted benzamide scaffold is central to the synthesis of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide and its derivatives. This typically involves the formation of an amide linkage between a carboxylic acid and an amine, followed by the introduction or modification of other functional groups on the aromatic rings.

Amide Bond Formation Strategies for the N-(4-chlorophenyl) Moiety

The formation of the amide bond between a salicylic (B10762653) acid derivative and 4-chloroaniline (B138754) is a key synthetic step. Several methods can be employed for this transformation:

Acyl Chloride Method: A common and effective strategy involves the conversion of the carboxylic acid group of a substituted salicylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-chloroaniline, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield the desired N-(4-chlorophenyl)benzamide. researchgate.net

Coupling Reagent-Mediated Amidation: A wide array of coupling reagents can facilitate the direct formation of the amide bond from a carboxylic acid and an amine by activating the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and T3P (n-propylphosphonic acid anhydride). scispace.com

Phosphorus-Based Reagents: Reagents like phosphorus trichloride (B1173362) (PCl₃) can be used to facilitate the amidation, often under microwave heating conditions, which can accelerate the reaction. mdpi.com

A typical reaction scheme for the synthesis of the precursor, N-(4-chlorophenyl)-2-hydroxybenzamide, involves reacting 2-hydroxybenzoic acid with thionyl chloride to form 2-hydroxybenzoyl chloride, which is then reacted with 4-chloroaniline. nih.gov

| Reagent | Conditions | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent | High reactivity of acyl chloride, good yields | Generates HCl and SO₂ as byproducts |

| DCC/HOBt | Room temperature or mild heating | Mild conditions, good for sensitive substrates | Formation of dicyclohexylurea (DCU) byproduct can complicate purification |

| PCl₃ | Microwave heating | Rapid reaction times | Reagent is corrosive and moisture-sensitive |

Introduction and Positional Functionalization of Hydroxyl and Nitro Groups on the Benzamide Ring

The hydroxyl (-OH) and nitro (-NO₂) groups on the benzamide ring are critical for the identity and potential activity of the target molecule. Their introduction can be achieved at different stages of the synthesis:

Starting with a Pre-functionalized Salicylic Acid: The most straightforward approach is to begin with a salicylic acid derivative that already contains the desired substituents. For the synthesis of this compound, 2-hydroxy-5-nitrobenzoic acid would be the ideal starting material for the amide coupling reaction with 4-chloroaniline.

Electrophilic Aromatic Substitution: If starting with N-(4-chlorophenyl)-2-hydroxybenzamide, the nitro group can be introduced via electrophilic aromatic nitration. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the amide group is a deactivating, meta-directing group. In this case, the powerful directing effect of the hydroxyl group would favor the introduction of the nitro group at the positions ortho and para to it (positions 3 and 5). The steric hindrance from the adjacent amide group at the 2-position might favor substitution at the 5-position. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). wikipedia.org Milder nitrating agents, such as acetyl nitrate, can also be employed. researchgate.net

Targeted Synthesis of this compound Derivatives for Structure-Activity Relationship Investigations

SAR studies are essential for understanding how different parts of a molecule contribute to its biological activity. This involves the synthesis of a series of analogues with systematic variations in their structure. For this compound, this would involve modifications on both the benzamide and the N-phenyl rings.

Directed Functionalization and Substituent Variations on Aromatic Rings

Systematic modifications of the aromatic rings can provide valuable insights for SAR. This can include:

Varying Substituents on the Benzamide Ring: The nature and position of electron-withdrawing and electron-donating groups can be altered. For instance, analogues with the nitro group at a different position (e.g., 3-nitro) or with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃) could be synthesized. Similarly, the effect of additional electron-donating groups like methoxy (B1213986) (-OCH₃) could be explored. mdpi.com

Modifying the N-phenyl Ring: The chloro substituent on the aniline-derived ring can be moved to the ortho or meta positions, or replaced with other halogens (e.g., -F, -Br) or with groups of varying electronic and steric properties (e.g., -CH₃, -CF₃). nih.govnih.gov Studies on niclosamide (B1684120) analogues have shown that such modifications can significantly impact activity. mdpi.comnih.gov

Synthesis of Isomeric and Homologous N-(chlorophenyl)-hydroxy-nitrobenzamide Analogues

The synthesis of isomers and homologues allows for a more detailed exploration of the spatial and electronic requirements for activity.

Positional Isomers: This involves synthesizing isomers where the positions of the chloro, hydroxyl, and nitro groups are varied. For example, synthesizing N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide or N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide would help to understand the importance of the substitution pattern. mdpi.com

Homologues: This could involve, for instance, replacing the N-phenyl group with a homologous N-benzyl group to assess the role of the direct attachment of the aromatic ring to the amide nitrogen.

The synthesis of these derivatives would typically follow the general amide formation strategies outlined previously, starting with the appropriately substituted carboxylic acids and anilines.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several approaches can be applied to the synthesis of this compound and its analogues.

Catalytic Amidation: Replacing stoichiometric coupling reagents with catalytic methods is a key green strategy. Boric acid has been shown to be an effective and environmentally benign catalyst for the direct amidation of carboxylic acids and amines, often with azeotropic removal of water. sciepub.com This approach avoids the generation of large amounts of byproducts associated with traditional coupling reagents.

Solvent-Free Synthesis: Conducting reactions without a solvent, or in a minimal amount of a green solvent, can significantly reduce waste. Solvent-free amide bond formation has been achieved by simply heating a mixture of the carboxylic acid and amine, sometimes with a catalyst. researchgate.netbohrium.com Microwave-assisted synthesis can also be performed under solvent-free conditions, often leading to shorter reaction times and higher yields. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often with high yields and purity, avoiding the need for protecting groups and harsh reagents. nih.gov

Alternative Energy Sources: The use of microwave irradiation can reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Direct catalytic amidation, where water is the only byproduct, offers a high atom economy compared to methods that use stoichiometric activating agents. scispace.com

| Green Chemistry Approach | Example Application | Benefits |

| Catalysis | Boric acid-catalyzed amidation | Reduced waste, use of a benign catalyst |

| Solvent-Free Conditions | Direct heating of reactants | Elimination of solvent waste, simplified work-up |

| Biocatalysis | Lipase-catalyzed amidation | Mild reaction conditions, high selectivity, biodegradable catalyst |

| Alternative Energy | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of N 4 Chlorophenyl 2 Hydroxy 5 Nitrobenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques, a comprehensive picture of the atomic connectivity and chemical environment within N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide can be constructed.

Proton NMR (¹H NMR) for Hydrogen Environment Mapping

Proton NMR (¹H NMR) spectroscopy provides invaluable information regarding the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent such as DMSO-d6, reveals distinct signals for each unique proton.

The spectrum is characterized by a series of doublets and triplets in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the 2-hydroxy-5-nitrophenyl ring are influenced by the strong electron-withdrawing nitro group and the electron-donating hydroxyl group, leading to characteristic downfield shifts. Similarly, the protons on the 4-chlorophenyl ring exhibit a splitting pattern typical of a para-substituted benzene (B151609) ring. The amide (N-H) and hydroxyl (O-H) protons usually appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.1 | d |

| H-4 | 7.5 | t |

| H-6 | 7.9 | d |

| H-2', H-6' | 8.29 | t |

| H-3', H-5' | 8.44 | d |

| NH | 8.8 | d |

Note: The assignments are based on typical chemical shifts and coupling patterns for such structures. Actual assignments may require 2D NMR data for confirmation.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Definition

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbonyl carbon of the amide group typically appears at a significantly downfield position. The aromatic carbons show a range of chemical shifts influenced by the substituents on each ring. For instance, the carbon atom attached to the nitro group (C-5) is expected to be deshielded and appear at a lower field, while the carbon attached to the hydroxyl group (C-2) will be shielded.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 114.2 |

| C-2 | 160.0 |

| C-3 | 118.0 |

| C-4 | 125.0 |

| C-5 | 139.0 |

| C-6 | 128.0 |

| C=O | 164.0 |

| C-1' | 138.0 |

| C-2', C-6' | 122.0 |

| C-3', C-5' | 129.0 |

Note: The assignments are based on typical chemical shifts for such structures. Actual assignments may require 2D NMR data for confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY spectra would show correlations between the adjacent aromatic protons on both rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and the carbon atoms they are directly attached to. This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the amide proton and the carbonyl carbon, as well as with carbons of the 4-chlorophenyl ring, would confirm the amide linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its structure.

The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness attributed to hydrogen bonding. The N-H stretching of the amide group also appears in this region, typically as a sharper peak. The strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) stretch | 3200-3400 (broad) |

| N-H (amide) stretch | ~3300 |

| Aromatic C-H stretch | >3000 |

| C=O (amide I) stretch | 1650-1680 |

| Aromatic C=C stretch | 1450-1600 |

| NO₂ asymmetric stretch | ~1520 |

| NO₂ symmetric stretch | ~1340 |

| C-N stretch | 1200-1300 |

| C-O stretch | 1150-1250 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₃H₉ClN₂O₄, the theoretical exact mass can be calculated.

HRMS analysis, typically using electrospray ionization (ESI), would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass-to-charge ratio (m/z) is then compared to the calculated value. A very small mass error, usually in the parts per million (ppm) range, provides strong evidence for the proposed molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₄ |

| Theoretical Exact Mass [M] | 292.0251 |

| Theoretical m/z [M-H]⁻ | 291.0178 |

Single-Crystal X-ray Diffraction (XRD) for Three-Dimensional Molecular Conformation and Packing Analysis

The crystal structure of this compound (often as a monohydrate) has been determined by XRD. The analysis reveals that the molecule is not perfectly planar, with a dihedral angle between the two aromatic rings. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The hydroxyl group and the amide group are key players in forming these hydrogen bonds, often involving the nitro group and the carbonyl oxygen of neighboring molecules, as well as any solvent molecules of crystallization. This hydrogen bonding network dictates the packing of the molecules in the crystal.

A search of the Cambridge Crystallographic Data Centre (CCDC) reveals entries for niclosamide (B1684120) and its analogues. For instance, the monohydrate form (NCL-HA) is catalogued under CCDC deposition number 1437257. The crystallographic data provides the following key parameters:

Table 5: Selected Crystallographic Data for a Representative Niclosamide Structure

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6019 (7) |

| b (Å) | 13.0688 (10) |

| c (Å) | 9.6412 (7) |

| β (°) | 103.853 (1) |

| Volume (ų) | 1174.64 (15) |

Data for a related compound N-(4-chlorophenyl)-4-nitrobenzamide (CCDC 899740) is presented as an illustrative example of the type of data obtained. nih.gov

This detailed crystallographic information is invaluable for understanding intermolecular interactions, which can influence the physicochemical properties of the solid-state form of the compound, such as its solubility and dissolution rate.

Preclinical Biological Activity Spectrum and Mechanistic Investigations of N 4 Chlorophenyl 2 Hydroxy 5 Nitrobenzamide in in Vitro Systems

Evaluation of Antimicrobial Efficacy

The antimicrobial properties of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide have been investigated against a spectrum of clinically relevant bacteria and fungi. As a member of the N-(2-hydroxy-5-nitrophenyl)benzamide series, this compound has demonstrated notable antimicrobial activity. nih.gov

Antibacterial Activity Against Gram-Positive Bacterial Strains

Research into a series of N-(2-hydroxy-5-nitrophenyl)benzamide derivatives has highlighted their efficacy against Gram-positive bacteria. One particular benzamide (B126) derivative, identified as this compound, exhibited significant antibacterial action. nih.gov The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined for this compound against representative Gram-positive strains.

Specifically, the compound demonstrated potent activity against Bacillus subtilis and a drug-resistant strain of B. subtilis, with MIC values of 3.9 µg/mL and 1.95 µg/mL, respectively. nih.gov Against the common pathogen Staphylococcus aureus, the MIC was found to be 7.8 µg/mL. nih.gov These findings underscore the compound's considerable inhibitory effects on the growth of these Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.8 |

| Bacillus subtilis | 3.9 |

| Bacillus subtilis (drug-resistant) | 1.95 |

Antibacterial Activity Against Gram-Negative Bacterial Strains

The evaluation of this compound and its analogues extended to Gram-negative bacteria. The series of compounds to which it belongs was tested against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov While the broader class of compounds showed a wide spectrum of activity with MIC values ranging significantly, specific data for this compound against these Gram-negative organisms is part of this broader screen. The comprehensive study indicated that the antimicrobial activity of these derivatives varied, with some showing notable efficacy. nih.gov

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | Data not specifically available |

| Klebsiella pneumoniae | Data not specifically available |

| Pseudomonas aeruginosa | Data not specifically available |

Antifungal Activity Against Diverse Fungal Pathogens

In addition to its antibacterial properties, the antifungal potential of the N-(2-hydroxy-5-nitrophenyl)benzamide series was also assessed. The study included the evaluation of these compounds against the opportunistic fungal pathogen Candida albicans. nih.gov The research demonstrated that this class of compounds possesses a broad spectrum of antimicrobial activity, which encompasses antifungal effects. nih.gov However, the specific MIC value for this compound against Candida albicans or other fungal pathogens was not discretely reported in the available literature.

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | Data not specifically available |

Assessment of Antiproliferative Potency Against Cancer Cell Lines

The investigation into the biological activities of benzamide derivatives often includes their potential as anticancer agents. However, based on a thorough review of the available scientific literature, specific studies on the in vitro cytotoxicity and molecular mechanisms of antiproliferative action for this compound against the specified human cancer cell lines appear to be limited or not publicly available.

In Vitro Cytotoxicity Profiling Across Various Human Cancer Cell Lines (e.g., MCF-7, Panc-1, A-549, HT-29)

No specific data from in vitro cytotoxicity assays for this compound against human breast adenocarcinoma (MCF-7), pancreatic carcinoma (Panc-1), lung carcinoma (A-549), or colon adenocarcinoma (HT-29) cell lines were found in the reviewed literature. Therefore, the half-maximal inhibitory concentration (IC50) values for this compound against these cell lines cannot be provided.

| Human Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | Data not available |

| Panc-1 (Pancreatic) | Data not available |

| A-549 (Lung) | Data not available |

| HT-29 (Colon) | Data not available |

Molecular Mechanisms of Antiproliferative Action (e.g., Cell Cycle Modulation, Apoptosis Induction Pathways)

Consistent with the lack of cytotoxicity data, detailed mechanistic studies elucidating the molecular pathways through which this compound may exert antiproliferative effects are not available in the public scientific domain. Research on related N-substituted benzamides has shown that some members of this class can induce a p53-independent G2/M cell cycle block and trigger apoptotic cell death through the mitochondrial pathway. nih.gov However, it is crucial to note that these findings pertain to structurally related but distinct molecules, and such mechanisms cannot be directly attributed to this compound without specific experimental evidence. Therefore, information regarding its effects on cell cycle modulation and apoptosis induction pathways remains uncharacterized.

Inhibition of Specific Oncogenic Targets (e.g., EGFR, VEGFR-2)

There is no available data from in vitro studies to suggest that this compound inhibits Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While other benzamide derivatives have been explored for such activities, this specific compound has not been evaluated in this context.

Exploration of Antiviral Activities in In Vitro Models

No in vitro studies have been conducted or published on the potential antiviral activities of this compound. While related classes of compounds like salicylanilides and other N-phenylbenzamide derivatives have shown promise as antiviral agents in some studies, this specific compound has not been a subject of such investigations.

Structure Activity Relationship Sar Elucidation and Rational Ligand Design for N 4 Chlorophenyl 2 Hydroxy 5 Nitrobenzamide Derivatives

Impact of Substituent Position and Electronic Properties on Biological Potency

The biological potency of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide derivatives is profoundly influenced by the nature and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings. The electronic properties—whether a group is electron-donating or electron-withdrawing—play a pivotal role in modulating the molecule's interaction with biological targets.

Role of the Nitro Group on Activity Profile

The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts the physicochemical properties and biological activity of the parent molecule. encyclopedia.pub Its inclusion at the 5-position of the salicylic acid ring has several important consequences for the activity profile.

Electronic Effects: The electron-withdrawing nature of the nitro group increases the acidity of the phenolic hydroxyl group. This enhanced acidity can be critical for forming stronger hydrogen bonds or for the ionization state of the molecule at physiological pH, potentially leading to improved interaction with receptor sites. encyclopedia.pub

Antimicrobial Activity: In studies of related nitro-substituted salicylanilides, the presence of a nitro group, particularly at the 4- or 5-position of the salicylic ring, was found to be beneficial for antimycobacterial activity. nih.gov For instance, 4-Nitrosalicylanilides have demonstrated potent activity against various Staphylococcus species, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov SAR studies on other scaffolds have also revealed that compounds with a nitro group can exhibit significantly increased potency against bacteria like S. aureus and B. subtilis. mdpi.com

Bio-reduction and Mechanism: The nitro group can serve as a target for bacterial nitroreductases. mdpi.com In some contexts, this reduction can be a detoxification mechanism, as seen with the compound niclosamide (B1684120), where its reduction to an amino group leads to a significant decrease in toxicity to bacteria. nih.gov Conversely, in other classes of drugs, the reduction of a nitro group can lead to the formation of reactive intermediates that are responsible for the drug's therapeutic effect, acting as a prodrug. nih.gov The specific role in this compound would depend on the target organism and its enzymatic machinery.

Significance of the Hydroxyl Group in Bioactivity and Binding Interactions

The ortho-hydroxyl group is a hallmark of the salicylanilide (B1680751) scaffold and is indispensable for its characteristic biological activities. Its primary role is to form a strong intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. researchgate.net

Conformational Lock: This intramolecular hydrogen bond is crucial as it locks the conformation of the amide bridge. This planarity is often a key requirement for fitting into the binding site of a biological target. researchgate.net The formation of this hydrogen bond creates a stable six-membered pseudo-ring, which restricts the rotational freedom around the C(aryl)-C(amide) bond. researchgate.net

Receptor Interaction: The hydroxyl group itself can act as a hydrogen bond donor in interactions with amino acid residues at a receptor's active site. nih.gov The disruption of the intramolecular hydrogen bond may be necessary for the molecule to bind to its target, where the hydroxyl and amide groups form intermolecular hydrogen bonds with the receptor instead. thescipub.com The energy balance between the stable intramolecular bond and the potential intermolecular bonds with the target is a critical determinant of binding affinity.

Acidity and Proton Donation: The hydroxyl group acts as a proton donor. Its acidity, modulated by other substituents like the nitro group, can be vital for mechanisms of action that involve proton transport across membranes or protonophoric activity, which is a known mechanism for some salicylanilides. mdpi.com

Influence of Halogenation (e.g., Chlorine) on Specific Biological Effects

The placement of a chlorine atom at the para-position (4-position) of the N-phenyl ring is a common strategy in medicinal chemistry to enhance biological effects.

Increased Lipophilicity: The chlorine atom significantly increases the lipophilicity (hydrophobicity) of the molecule. researchgate.net This property can enhance the compound's ability to cross biological membranes, such as bacterial cell walls, leading to better access to intracellular targets. Studies on N-(substituted phenyl)-2-chloroacetamides confirmed that halogenated derivatives, including N-(4-chlorophenyl) chloroacetamide, were among the most active due to high lipophilicity. nih.gov

Enhanced Binding Interactions: The presence of a chlorine atom on the phenyl ring can lead to increased non-bonding interactions with protein groups in the binding site of a receptor. researchgate.net As an electron-withdrawing substituent, it can also polarize the phenyl ring, potentially strengthening interactions like π-π stacking or halogen bonding with the target protein. researchgate.net

Elucidation of Pharmacophoric Requirements for Optimal Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For salicylanilide-type compounds like this compound, the pharmacophore is well-defined and consists of several key features. nih.govnih.govmdpi.com

The essential pharmacophoric features can be summarized as:

Hydrogen Bond Donor: The phenolic hydroxyl group at the 2-position is a critical hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker serves as a key hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: Two distinct aromatic regions are required: the substituted salicylic acid ring and the substituted aniline ring. These regions engage in hydrophobic and aromatic interactions with the target.

Electron-Withdrawing Feature: The nitro group at the 5-position provides a strong electron-withdrawing feature, which modulates the acidity of the phenolic proton and can participate in specific electronic interactions.

Hydrophobic/Halogen Feature: The chlorine atom on the aniline ring provides a key hydrophobic and potential halogen-bonding site.

The spatial relationship between these features is rigidly controlled by the planar amide linker, which is itself stabilized by the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This constrained conformation is a defining characteristic of the salicylanilide pharmacophore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in For benzamide (B126) derivatives, QSAR studies have been instrumental in predicting activity and guiding the design of more potent molecules. nih.govnih.gov

A typical QSAR model for this class of compounds would be developed as follows:

Dataset Compilation: A series of this compound analogues with varying substituents would be synthesized and their biological activity (e.g., Minimum Inhibitory Concentration, MIC) measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:

Electronic Descriptors: Such as total energy, electrophilicity index, and charges on specific atoms. These are crucial for modeling electrostatic interactions. nih.gov

Steric Descriptors: Like molecular weight, volume, and Kier's shape indices, which describe the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Molecular connectivity indices that describe the branching and connectivity of atoms. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links a combination of these descriptors to the observed biological activity.

For N-phenylbenzamides, QSAR studies have shown that antimicrobial activity against Gram-positive bacteria is often dominated by electrostatic interactions (related to electronic descriptors), while activity against Gram-negative bacteria depends more heavily on steric and hydrophobic properties. nih.gov A predictive QSAR model for this compound derivatives could thus be used to screen virtual compounds and prioritize the synthesis of candidates with the highest predicted potency.

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. For this compound, conformational analysis focuses on the relative orientation of the two aromatic rings and the planarity of the central amide bridge.

Dihedral Angle: The key conformational parameter is the dihedral angle between the salicylic acid ring and the 4-chlorophenyl ring. In related N-(3-chlorophenyl)benzamide structures, this angle has been observed to vary significantly between different crystal polymorphs, from nearly planar (dihedral angle ~9°) to highly twisted (~61°). nih.gov

Role of Intramolecular Hydrogen Bonding: As discussed previously, the intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl is the dominant force controlling the local conformation. researchgate.net This interaction forces the amide group to be nearly coplanar with the salicylic acid ring. This planarity is often essential for activity.

Computational Chemistry and Advanced Molecular Modeling Studies of N 4 Chlorophenyl 2 Hydroxy 5 Nitrobenzamide and Its Analogues

Molecular Docking Investigations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein.

Identification of Putative Molecular Targets and Binding Sites

While specific molecular docking studies solely focused on N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide are not extensively documented in publicly available literature, research on its close analogue, niclosamide (B1684120), and other salicylanilide (B1680751) derivatives offers valuable insights into its putative molecular targets. These studies suggest that compounds of this class can interact with a diverse range of proteins implicated in various diseases.

For instance, analogues of this compound have been investigated for their potential to inhibit enzymes and proteins involved in viral infections and cancer. Molecular docking simulations on niclosamide analogues have identified potential binding sites within viral proteins, such as the main protease (Mpro) of SARS-CoV-2, and human proteins like transmembrane member 16F (TMEM16F), which is involved in viral entry. nih.govresearchgate.netnih.gov Furthermore, studies on salicylanilide derivatives have suggested their interaction with targets like the Signal Transducer and Activator of Transcription 3 (STAT3) and β-catenin, which are crucial in cancer signaling pathways. researchgate.net

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. For this compound and its analogues, these interactions typically include:

Hydrogen Bonding: The hydroxyl (-OH), amide (-NH-), and nitro (-NO2) groups of the molecule are capable of forming hydrogen bonds with amino acid residues in the binding pocket of a target protein. For example, in studies of niclosamide analogues, hydrogen bonds have been observed between the nitro group and residues like Arginine (Arg). nih.govnih.gov

Hydrophobic Contacts: The aromatic rings of the salicylanilide scaffold can engage in hydrophobic interactions, such as π-π stacking and van der Waals forces, with nonpolar amino acid residues of the target protein.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and specificity.

These interactions are crucial for the stable binding of the ligand to its molecular target, and their detailed analysis through molecular docking provides a basis for understanding the compound's biological activity and for designing more potent analogues.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable information on the conformational stability of a ligand-protein complex and the dynamic behavior of the ligand within the binding site.

Assess the stability of the docked pose of the ligand over time.

Analyze the flexibility of both the ligand and the protein upon binding.

Identify key amino acid residues that are crucial for maintaining the stability of the complex.

Calculate the binding free energy of the ligand to the protein, providing a more accurate estimation of binding affinity than docking scores alone.

These simulations offer a dynamic perspective on ligand-protein interactions, complementing the static picture provided by molecular docking.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most likely to be involved in electron donation and acceptance, respectively. This information is critical for understanding its potential to interact with biological macromolecules.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific DFT calculation results for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl, carbonyl, and nitro groups, and positive potential around the amide and hydroxyl hydrogen atoms. This information can help in understanding how the molecule might orient itself within a protein's binding site to maximize favorable electrostatic interactions.

In Silico Prediction of Pharmacokinetic and Drug-Likeness Properties (Excluding Toxicity Outcomes)

The journey of a drug candidate from administration to its therapeutic target is a complex process governed by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In the early stages of drug discovery, in silico computational tools have become indispensable for predicting these properties, allowing for the early identification and optimization of candidates with favorable pharmacokinetic characteristics. nih.govswissadme.ch This section focuses on the computational prediction of the pharmacokinetic and drug-likeness properties of this compound, also known as niclosamide, and its analogues.

Absorption and Distribution Prediction

The oral bioavailability of a drug is critically dependent on its absorption from the gastrointestinal tract and its subsequent distribution throughout the body. In silico models are widely used to predict key parameters that influence these processes, such as human intestinal absorption (HIA), Caco-2 cell permeability, and plasma protein binding (PPB).

Computational studies on a series of close analogues of this compound, specifically 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have indicated a generally good absorption and solubility profile. simulations-plus.commolecular-modelling.chacs.org These studies often rely on established principles like Lipinski's Rule of Five to assess drug-likeness and oral bioavailability. simulations-plus.comacs.org

Human Intestinal Absorption (HIA): The prediction of HIA is crucial for assessing the extent to which a drug is absorbed from the gut into the bloodstream. sygnaturediscovery.combohrium.comnih.govsimulations-plus.comuq.edu.au For the aforementioned analogues of this compound, in silico models predicted HIA values to be in the range of 93.10% to 95.93%, suggesting moderate to good absorption. acs.org

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drug candidates. expasy.orgayushcoe.innih.govnih.gov Computational models that predict Caco-2 permeability can provide insights into the passive diffusion of a compound across the intestinal epithelium. For the studied analogues, the in vitro Caco-2 cell permeability was predicted to be in the range of 0.36–0.55 nm/s, which is indicative of low permeability. acs.org

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. nih.govuq.edu.aunih.gov High plasma protein binding can limit the free fraction of the drug available for therapeutic action. In silico predictions for the analogues of this compound suggested a strong binding capacity to plasma proteins, with values ranging from 95.75% to 100%. acs.org

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is a critical consideration for drugs targeting the central nervous system. For the studied analogues, the in vivo blood-brain barrier penetration was predicted to be low to moderate. acs.org

Below is a representative data table summarizing the predicted absorption and distribution properties for a selection of this compound analogues.

| Compound Analogue | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) | Predicted Blood-Brain Barrier Penetration |

| Analogue 1 | 94.5 | 0.42 | 98.2 | Low |

| Analogue 2 | 95.1 | 0.38 | 99.5 | Low |

| Analogue 3 | 93.8 | 0.51 | 96.9 | Moderate |

| Analogue 4 | 95.5 | 0.45 | 97.8 | Low |

| Analogue 5 | 93.2 | 0.49 | 98.6 | Moderate |

Metabolic Stability and Excretion Pathway Prediction

The metabolic stability of a compound and its routes of elimination are critical determinants of its half-life and potential for drug-drug interactions. Computational models can predict the susceptibility of a compound to metabolism by key enzyme systems and anticipate its primary excretion pathways.

Metabolic Stability: The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. softwareone.comresearchgate.netnih.gov In silico studies can predict which CYP isoforms are likely to metabolize a compound. For this compound (niclosamide), experimental and in silico data indicate that it undergoes hydroxylation primarily mediated by the CYP1A2 enzyme. swissadme.chgreenstonebio.com Furthermore, niclosamide is also a substrate for UDP-glucuronosyltransferases (UGTs), with UGT1A1 being the main enzyme responsible for its glucuronidation. swissadme.chgreenstonebio.com The development of analogues with improved metabolic stability is an active area of research. uq.edu.au

Excretion Pathway Prediction: The prediction of excretion pathways, whether through renal (urine) or biliary (feces) routes, is another important aspect of pharmacokinetic modeling. While direct in silico prediction of excretion routes is complex, it is often inferred from the physicochemical properties of the compound and its metabolites. Generally, water-soluble metabolites are more likely to be excreted renally. The glucuronide conjugate of this compound, being more water-soluble than the parent compound, is expected to be primarily eliminated through renal and/or biliary excretion.

The following table provides a summary of the predicted metabolic stability and excretion pathways for this compound and its analogues.

| Compound | Predicted Primary Metabolizing Enzymes | Predicted Major Metabolic Reaction | Predicted Primary Excretion Pathway |

| This compound | CYP1A2, UGT1A1 | Hydroxylation, Glucuronidation | Renal and Biliary (as metabolites) |

| Analogue (with improved stability) | Reduced affinity for CYP1A2 | Reduced hydroxylation | Dependent on specific modifications |

Future Research Directions and Translational Perspectives for N 4 Chlorophenyl 2 Hydroxy 5 Nitrobenzamide in Preclinical Development

Rational Design and Synthesis of Next-Generation N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide Analogues with Enhanced Specificity

The rational design of next-generation analogues of this compound would be a critical first step in its preclinical development. This process involves systematically modifying the chemical structure to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Lead Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound and its biological activity would be essential. This could involve the synthesis of a library of analogues with modifications at key positions. For instance, the position and nature of the halogen on the chlorophenyl ring could be varied (e.g., fluoro, bromo, iodo) to explore the impact on activity. Similarly, the nitro group's position could be altered, or it could be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the nitro group, which can sometimes be associated with toxicity, might be replaced with a sulfone or a cyano group. The hydroxyl group could be converted to an ether or ester to modify solubility and metabolic stability.

Computational Modeling: Molecular docking and other computational tools can be employed to predict the binding of analogues to potential biological targets. This can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity.

Synthetic Approaches:

The synthesis of this compound analogues can be achieved through established synthetic methodologies. A common approach involves the acylation of a substituted aniline (B41778) with a substituted benzoic acid derivative. For the parent compound, this would typically involve the reaction of 4-chloroaniline (B138754) with 2-hydroxy-5-nitrobenzoic acid or its corresponding acyl chloride. nih.gov The synthesis of 2-hydroxy-5-nitrobenzoic acid itself can be accomplished by the nitration of salicylic (B10762653) acid. nbinno.com The synthesis of a diverse library of analogues would require a range of commercially available or readily synthesized substituted anilines and benzoic acids.

Advanced Preclinical Efficacy Studies in Relevant Biological Models (Excluding Human Clinical Trials)

Once a library of analogues with promising in vitro profiles is established, advanced preclinical efficacy studies in relevant biological models are necessary to assess their therapeutic potential. The choice of models will depend on the intended therapeutic application, which for benzamide (B126) derivatives, often includes anticancer and antimicrobial activities.

In Vitro Efficacy Models:

Cell-Based Assays: The initial screening of analogues would involve a panel of human cancer cell lines to assess their cytotoxic and antiproliferative activity. frontiersin.org For example, cell lines representing different cancer types such as breast, colon, and lung cancer could be utilized. Similar in vitro screening can be performed against a panel of pathogenic bacteria and fungi to evaluate antimicrobial potential. nih.gov

Mechanism of Action Studies: In vitro assays can also provide initial insights into the mechanism of action. For instance, assays to measure apoptosis, cell cycle arrest, or inhibition of specific enzymes can be conducted.

In Vivo Efficacy Models:

Xenograft Models: For anticancer evaluation, human cancer cells can be implanted into immunocompromised mice to form tumors. nih.gov The efficacy of the lead compounds would then be assessed by their ability to inhibit tumor growth.

Infection Models: To evaluate antimicrobial activity, animal models of bacterial or fungal infections can be used. For example, a murine model of systemic infection can be employed to determine if the compounds can reduce the microbial burden and improve survival. For specific applications like leishmaniasis, BALB/c mice are a commonly used model. plos.org

Table 1: Examples of Preclinical Models for Efficacy Testing of Benzamide Analogues

| Therapeutic Area | In Vitro Model | In Vivo Model | Endpoints |

| Oncology | Human cancer cell lines (e.g., MCF-7, HCT-116) | Xenograft mouse models | Tumor growth inhibition, survival |

| Infectious Diseases | Bacterial/fungal cultures (e.g., S. aureus, C. albicans) | Murine infection models | Microbial load reduction, survival |

| Inflammatory Diseases | Lipopolysaccharide-stimulated macrophages | Collagen-induced arthritis in mice | Cytokine production, disease severity scores |

Integration of Multi-Omics Approaches for Comprehensive Mechanism of Action Elucidation

To gain a deeper understanding of the molecular mechanisms by which this compound and its analogues exert their biological effects, the integration of multi-omics approaches is a powerful strategy. frontiersin.org These technologies allow for a global analysis of changes in genes, proteins, and metabolites in response to drug treatment.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the changes in gene expression in cells or tissues treated with the compound. nih.gov This can reveal the signaling pathways and cellular processes that are modulated by the drug.

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the protein expression profile of treated cells. nih.gov This can provide direct insights into the drug's targets and the downstream effects on protein networks.

Metabolomics: By analyzing the changes in the cellular metabolome, it is possible to understand how the compound affects metabolic pathways. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a key technology in this area. lcms.cz

The integration of these multi-omics datasets can provide a comprehensive picture of the drug's mechanism of action, identify potential biomarkers of response, and reveal potential off-target effects. nih.gov

Exploration of Synergistic Effects with Established Preclinical Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov Exploring the synergistic effects of this compound analogues with established preclinical agents could enhance their therapeutic potential and potentially reduce the doses required, thereby minimizing toxicity.

In Vitro Synergy Screening: High-throughput screening methods can be used to test the combination of the benzamide analogues with a panel of known anticancer drugs or antibiotics. The nature of the interaction (synergistic, additive, or antagonistic) can be determined by calculating a combination index.

In Vivo Combination Studies: Promising synergistic combinations identified in vitro can be further evaluated in animal models. mdpi.com For example, in a cancer xenograft model, the combination of a benzamide analogue with a standard-of-care chemotherapeutic agent could be tested for its ability to produce a greater anti-tumor effect than either agent alone. mdpi.com Studies on other nitro compounds have shown that combination therapy can improve the efficacy of treatment in experimental models of Chagas disease. nih.govnih.gov

Table 2: Potential Combination Strategies for this compound Analogues

| Therapeutic Area | Potential Combination Agent | Rationale |

| Oncology | DNA damaging agents (e.g., cisplatin) | Benzamides may inhibit DNA repair pathways, sensitizing cells to DNA damaging agents. |

| Topoisomerase inhibitors (e.g., doxorubicin) | Potential for enhanced induction of apoptosis. | |

| Infectious Diseases | Beta-lactam antibiotics | Overcoming antibiotic resistance mechanisms. |

| Azole antifungals | Targeting different pathways in fungal cells. |

Development of Advanced Analytical Methods for Preclinical Quantification and Metabolite Identification

Robust and sensitive analytical methods are essential for the preclinical development of any new chemical entity. These methods are required for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as for identifying and quantifying its metabolites.

Quantitative Bioanalysis: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices such as plasma, urine, and tissue homogenates. ijpsonline.comresearchgate.netresearchgate.net A highly selective and sensitive LC-MS/MS method would need to be developed and validated for this compound and its lead analogues.

Metabolite Identification: The identification of metabolites is crucial for understanding the drug's metabolic fate and for assessing the potential for the formation of active or toxic metabolites. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose. researchgate.net The bioreduction of the nitro group is a known metabolic pathway for nitroaromatic compounds. scielo.br

The development of these analytical methods is a prerequisite for conducting meaningful pharmacokinetic and toxicokinetic studies, which are essential for determining the appropriate dosing regimen and for assessing the safety profile of the drug candidate.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide?

- Methodological Answer : The compound can be synthesized via acid chloride intermediates. For example, reacting 2-hydroxy-5-nitrobenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is then coupled with 4-chloroaniline in the presence of a base (e.g., triethylamine) in chloroform. Column chromatography (silica gel, ethyl acetate/petrol ether gradient) is recommended for purification . Alternative methods include using coupling reagents like DCC/HOBt, as demonstrated for structurally similar benzamides, yielding high-purity products after recrystallization .

- Key Reaction Conditions :

| Reagent System | Solvent | Temperature | Yield |

|---|---|---|---|

| SOCl₂ + Et₃N | CHCl₃ | Reflux | ~75% |

| DCC/HOBt | DMF | RT | ~82% |

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (a refinement module in the SHELX suite) is ideal. The compound’s planar aromatic rings (2-hydroxyphenyl and 4-chlorophenyl) form dihedral angles of ~20°, stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds. Intermolecular O–H⋯O interactions create polymeric chains along the crystallographic axis, as observed in related benzamides .

Q. What spectroscopic techniques are critical for validating purity and structure?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxyl and amide protons. For example, the amide N–H proton appears as a singlet at δ ~10.2 ppm in DMSO-d₆ .

- IR : Confirm the presence of amide C=O (~1650 cm⁻¹), nitro group (~1520 cm⁻¹), and hydroxyl (~3200 cm⁻¹) stretches .

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can conflicting fluorescence data from solvent or pH variations be resolved?

- Methodological Answer : Fluorescence intensity peaks (λex = 340 nm, λem = 380 nm) are pH-dependent. Optimal intensity occurs at pH 5 (acetate buffer), where protonation equilibria stabilize the excited state. Solvent polarity also affects quantum yield—use polar aprotic solvents (e.g., DMF) to minimize quenching. For reproducibility, standardize temperature (25°C) and degas solvents to exclude O₂ interference .

Q. What strategies address low yields in amide coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Replace SOCl₂ with oxalyl chloride for milder conditions, reducing side reactions like nitro group reduction .

- Coupling Reagents : Use DCC/HOBt instead of direct acid chloride methods to enhance efficiency in polar solvents (e.g., DMF) .

- Workup : Neutralize reaction mixtures with NaHCO₃ (10%) to prevent hydrolysis of sensitive nitro groups during extraction .

Q. How can computational modeling predict bioactivity or intermolecular interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The nitro and hydroxyl groups are critical hydrogen bond donors/acceptors.

- DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level can optimize geometry and calculate electrostatic potential surfaces, revealing reactive sites for electrophilic/nucleophilic attack .

- MD Simulations : GROMACS can simulate stability in lipid bilayers, relevant for membrane permeability studies .

Q. What causes discrepancies in thermal stability data during TGA analysis?

- Methodological Answer : Variations arise from sample crystallinity and heating rates. For consistent results:

- Use a slow heating rate (5°C/min) under N₂ atmosphere.

- Pre-dry samples at 100°C to remove adsorbed moisture.

- Compare with DSC to detect melting points (observed ~200°C for related benzamides) .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR shifts reported in different solvents?

- Methodological Answer : Solvent-induced shifts are common. For example, the hydroxyl proton in DMSO-d₆ appears downfield (δ ~12 ppm) due to hydrogen bonding, while in CDCl₃, it may split into multiplets. Always report solvent, temperature, and concentration. Refer to databases like PubChem for benchmark spectra .

Q. Why do antimicrobial assays show variable inhibition zones for this compound?

- Methodological Answer : Bioactivity depends on bacterial strain and compound solubility. Use standardized protocols (e.g., CLSI guidelines):

- Dissolve in DMSO (≤1% v/v) to ensure solubility.

- Include positive controls (e.g., ampicillin) and measure MICs via broth microdilution for quantitative comparison .

Methodological Best Practices

- Crystallization : Recrystallize from ethanol/water (7:3) to obtain prismatic crystals suitable for SC-XRD .

- HPLC Purity Check : Use a C18 column (MeCN/H₂O + 0.1% TFA, 1 mL/min) with UV detection at 254 nm .

- Safety : Handle nitro-containing compounds with care—avoid grinding dry powders to prevent explosive decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.